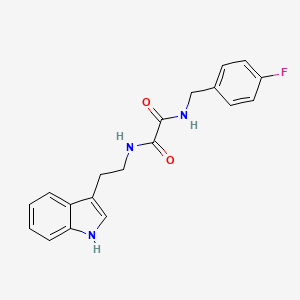
N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide was prepared by a reaction between tryptamine and flurbiprofen, applying N, N’-Dicyclohexylcarbodiimide as a coupling agent . This method could potentially be adapted for the synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide.Molecular Structure Analysis
The molecular structure of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is characterized by the presence of an indole ring, an ethyl linker, an oxalamide group, and a 4-fluorobenzyl group. This structure is similar to that of Brequinar, a compound used in SARS-CoV-2 treatment trials .Aplicaciones Científicas De Investigación
Antiviral Research
The compound’s structural similarity to Brequinar, a known inhibitor of dihydroorotate dehydrogenase (DHODH), is noteworthy. DHODH inhibitors have immunosuppressant, antiproliferative, and antimalarial activities. Given the ongoing interest in antiviral drug development, researchers may investigate its potential against viruses, including SARS-CoV-2 .
Anti-Inflammatory and Analgesic Effects
Like flurbiprofen, N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide contains a biphenyl nucleus. Flurbiprofen, a potent 2-arylpropionic acid, is used for treating chronic inflammatory diseases. Researchers might explore the compound’s anti-inflammatory and analgesic properties .
Tuberculosis Treatment
Indole derivatives have shown promise in combating tuberculosis (TB). Investigating the compound’s activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) could provide valuable insights .
Plant Hormone Analog
Indole-3-acetic acid, a plant hormone, is derived from tryptophan. Given the compound’s indole moiety, researchers might explore its potential as a plant growth regulator or hormone analog .
Dihydroorotate Dehydrogenase Inhibition
Further studies could assess its inhibitory effects on DHODH, which plays a crucial role in pyrimidine biosynthesis. Inhibition of DHODH affects cell proliferation and immune responses .
Mecanismo De Acción
The specific actions of an indole derivative would depend on its exact structure and the conditions under which it is used. Factors such as the presence of other compounds, temperature, pH, and the specific biological system in which it is used can all influence its action, efficacy, and stability .
Propiedades
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-15-7-5-13(6-8-15)11-23-19(25)18(24)21-10-9-14-12-22-17-4-2-1-3-16(14)17/h1-8,12,22H,9-11H2,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGYRDUIFSIODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2599221.png)
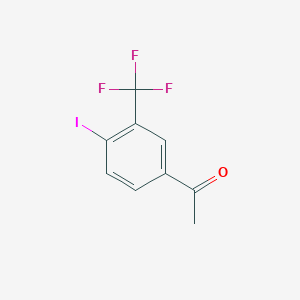

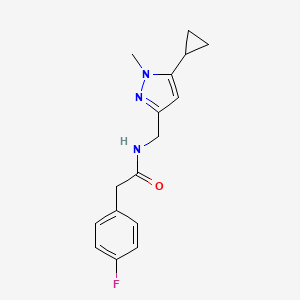
![4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole](/img/structure/B2599226.png)
![2-Fluoro-4-(6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl methyl ether](/img/structure/B2599229.png)
![6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2599231.png)
![2-Cyclopropyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2599232.png)
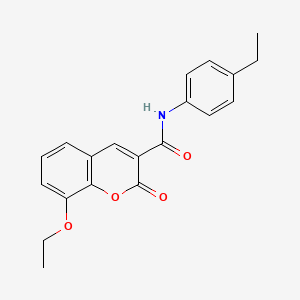
![2-Methyl-8-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline](/img/structure/B2599235.png)

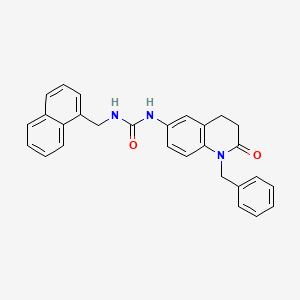
![2-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2599239.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2599241.png)